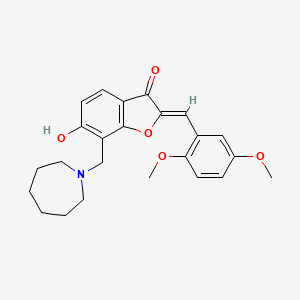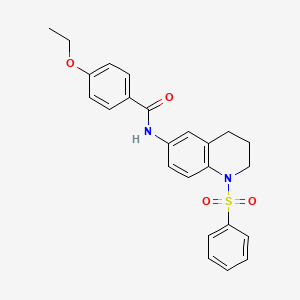
2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Parkinson's Activity
A study conducted by Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to explore their potential anti-Parkinson's activity. These compounds were evaluated using in vitro and in vivo models, revealing that specific derivatives exhibited significant anti-Parkinson's activity, emphasizing the therapeutic potential of these compounds in Parkinson's disease pharmacology and toxicology Gomathy, S., Antony, A., Elango, K., Singh, G., & Gowramma, B. (2012). Synthesis and anti-Parkinson′s screening of some novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. International Journal of Health & Allied Sciences, 1, 244.
Anti-HIV Activity
Hamad et al. (2010) synthesized a new series of naphthalene derivatives and evaluated their anti-HIV activity. Among these derivatives, one compound showed potent in vitro inhibitor activity for the replication of HIV-1, highlighting a new avenue for antiviral agent development Hamad, N. S., Al-Haidery, N. H., Al-Masoudi, I. A., Sabri, M., Sabri, L., & Al-Masoudi, N. (2010). Amino Acid Derivatives, Part 4: Synthesis and Anti‐HIV Activity of New Naphthalene Derivatives. Archiv der Pharmazie, 343.
Anti-angiogenic Activity
A novel hydroxamic acid-based inhibitor, identified as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been reported by Lee et al. (2005) for its potent inhibition of aminopeptidase N (APN) and anti-angiogenic activities. This compound inhibited APN activity and showed potential in inhibiting tumor angiogenesis, offering insights into cancer treatment strategies Lee, J., Shim, J., Jung, S., Lee, S.-T., & Kwon, H. (2005). N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity. Bioorganic & Medicinal Chemistry Letters, 15(1), 181-183.
Potential Melatonin Analog
Research by Tinant et al. (1994) on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, explored its structure and potential as a melatonin analog. The study provided insights into the conformational preferences of the compound, contributing to the understanding of its biological activity and potential therapeutic applications Tinant, B., Declercq, J., Poupaert, J., Yous, S., & Lesieur, D. (1994). N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a Potent Melatonin Analog. Acta Crystallographica Section C-crystal Structure Communications, 50, 907-910.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(19-11-12-21-18(23)9-4-10-20-21)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-10H,11-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFPHGZCKCBPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2565444.png)
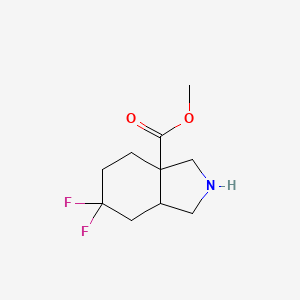
![5-(4-methylphenyl)-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2565446.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2565447.png)
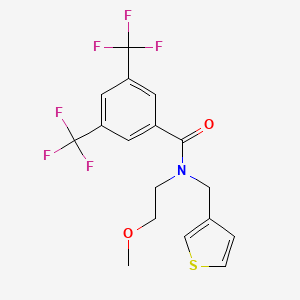
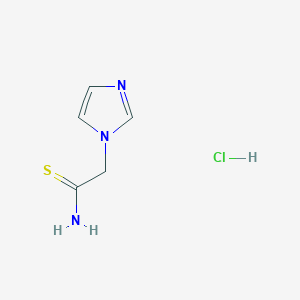


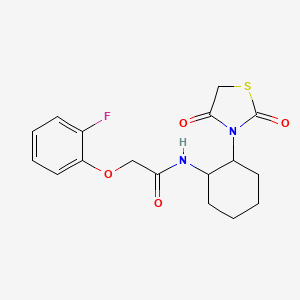
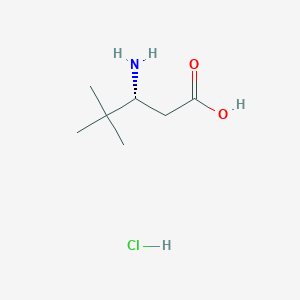
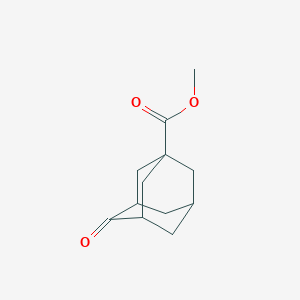
![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)
